Cas no 2580187-51-3 (1-cyclopentyl-1H-pyrazole-5-sulfonamide)
1-cyclopentyl-1H-pyrazole-5-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 1-cyclopentyl-1H-pyrazole-5-sulfonamide
- 2580187-51-3
- EN300-27733459
-
- Inchi: 1S/C8H13N3O2S/c9-14(12,13)8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,9,12,13)
- InChI Key: HRIXOOPBDVIPBF-UHFFFAOYSA-N
- SMILES: S(C1=CC=NN1C1CCCC1)(N)(=O)=O
Computed Properties
- Exact Mass: 215.07284784g/mol
- Monoisotopic Mass: 215.07284784g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 86.4Ų
1-cyclopentyl-1H-pyrazole-5-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27733459-0.05g |
1-cyclopentyl-1H-pyrazole-5-sulfonamide |
2580187-51-3 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
| Enamine | EN300-27733459-0.1g |
1-cyclopentyl-1H-pyrazole-5-sulfonamide |
2580187-51-3 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
| Enamine | EN300-27733459-0.25g |
1-cyclopentyl-1H-pyrazole-5-sulfonamide |
2580187-51-3 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
| Enamine | EN300-27733459-0.5g |
1-cyclopentyl-1H-pyrazole-5-sulfonamide |
2580187-51-3 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
| Enamine | EN300-27733459-1.0g |
1-cyclopentyl-1H-pyrazole-5-sulfonamide |
2580187-51-3 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-27733459-2.5g |
1-cyclopentyl-1H-pyrazole-5-sulfonamide |
2580187-51-3 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
| Enamine | EN300-27733459-5.0g |
1-cyclopentyl-1H-pyrazole-5-sulfonamide |
2580187-51-3 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
| Enamine | EN300-27733459-10.0g |
1-cyclopentyl-1H-pyrazole-5-sulfonamide |
2580187-51-3 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
| Enamine | EN300-27733459-1g |
1-cyclopentyl-1H-pyrazole-5-sulfonamide |
2580187-51-3 | 1g |
$671.0 | 2023-09-10 | ||
| Enamine | EN300-27733459-5g |
1-cyclopentyl-1H-pyrazole-5-sulfonamide |
2580187-51-3 | 5g |
$1945.0 | 2023-09-10 |
1-cyclopentyl-1H-pyrazole-5-sulfonamide Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 1-cyclopentyl-1H-pyrazole-5-sulfonamide
Introduction to 1-cyclopentyl-1H-pyrazole-5-sulfonamide (CAS No. 2580187-51-3) and Its Emerging Applications in Chemical Biology
1-cyclopentyl-1H-pyrazole-5-sulfonamide, identified by the chemical compound identifier CAS No. 2580187-51-3, represents a structurally intriguing sulfonamide derivative with significant potential in the realm of chemical biology and pharmaceutical research. This compound, characterized by its cyclopentyl substituent and pyrazole core, has garnered attention due to its unique physicochemical properties and promising biological activities. The sulfonamide moiety, a well-documented pharmacophore, contributes to the molecule's ability to interact with various biological targets, making it a valuable scaffold for drug discovery initiatives.
The 1-cyclopentyl-1H-pyrazole-5-sulfonamide scaffold combines the versatility of the pyrazole ring, known for its role in numerous bioactive compounds, with the electron-withdrawing and hydrogen-bonding capabilities of the sulfonamide group. This structural configuration enhances the compound's solubility and binding affinity, attributes that are critical for its efficacy in biological systems. Recent advancements in computational chemistry have enabled more precise predictions of the compound's interactions with proteins and enzymes, further solidifying its position as a candidate for therapeutic development.
In recent years, there has been a surge in research focused on heterocyclic compounds as potential therapeutic agents. The pyrazole ring, in particular, has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a cyclopentyl group at the 1-position of the pyrazole ring introduces steric bulk, which can modulate binding interactions and influence metabolic stability. This modification has been strategically employed to enhance selectivity and reduce off-target effects, key considerations in modern drug design.
The sulfonamide functional group at the 5-position of the pyrazole ring adds another layer of complexity to the molecule's biological behavior. Sulfonamides are renowned for their broad spectrum of activities, including antibacterial, antiviral, and anti-inflammatory effects. The presence of this group in 1-cyclopentyl-1H-pyrazole-5-sulfonamide not only contributes to its pharmacological profile but also opens avenues for further derivatization to optimize its therapeutic potential. Researchers have been exploring various synthetic pathways to introduce additional functional groups or modify existing ones while maintaining the core structure's integrity.
One of the most compelling aspects of 1-cyclopentyl-1H-pyrazole-5-sulfonamide is its potential application in targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The pyrazole ring can serve as a hinge-binding motif, allowing the molecule to interact with key residues in enzyme active sites. Preliminary studies have suggested that derivatives of this compound may inhibit enzymes like dihydrofolate reductase (DHFR) and carbonic anhydrase (CA), which are implicated in tumor growth and inflammation. These findings have prompted further investigation into its mechanism of action and therapeutic efficacy.
The synthesis of 1-cyclopentyl-1H-pyrazole-5-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between cyclopentanone derivatives and hydrazine hydrate to form the pyrazole core, followed by sulfonylation using appropriate sulfonic acid chlorides or anhydrides. Advances in green chemistry have also led to the development of more sustainable synthetic methodologies, reducing waste generation and minimizing hazardous byproducts.
In vitro studies have demonstrated that 1-cyclopentyl-1H-pyrazole-5-sulfonamide exhibits notable bioactivity against several disease-relevant targets. For instance, it has shown inhibitory effects on certain kinases involved in signal transduction pathways critical for cancer progression. Additionally, its interaction with bacterial enzymes has been explored as a basis for developing novel antibiotics capable of overcoming resistance mechanisms associated with existing antibiotics. These findings underscore the compound's versatility as a lead structure for medicinal chemistry campaigns.
The pharmacokinetic properties of 1-cyclopentyl-1H-pyrazole-5-sulfonamide are another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its clinical potential. Initial pharmacokinetic studies suggest that it exhibits moderate bioavailability and reasonable tissue distribution, characteristics that are favorable for drug development. However, further research is needed to optimize its pharmacokinetic profile through structural modifications or formulation strategies.
Computational modeling has played a pivotal role in elucidating the binding modes of 1-cyclopentyl-1H-pyrazole-5-sulfonamide with biological targets. Techniques such as molecular docking and molecular dynamics simulations have provided insights into how this compound interacts with proteins at an atomic level. These insights have guided medicinal chemists in designing analogs with enhanced binding affinity and improved selectivity. The integration of computational tools with experimental data has accelerated the discovery process significantly.
The future prospects for 1-cyclopentyl-1H-pyrazole-5-sulfonamide are promising as it continues to be explored in both academic and industrial research settings. Ongoing studies aim to expand its therapeutic applications by investigating its efficacy against neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, efforts are underway to develop prodrugs that can enhance its delivery across biological barriers like the blood-brain barrier (BBB). Such innovations could unlock new treatment modalities where this compound could play a pivotal role.
In conclusion,1-cyclopentyl-1H-pyrazole-5-sulfonamide (CAS No. 2580187-51-3) stands out as a structurally intriguing sulfonamide derivative with significant potential in chemical biology and pharmaceutical research. Its unique combination of physicochemical properties and biological activities positions it as a valuable scaffold for drug discovery initiatives aimed at treating various diseases. As research progresses,this compound is expected to contribute substantially to advancements in medicinal chemistry,offering hope for novel therapeutic solutions.
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